molecular formula C7H9N3 B2503438 3-(1-methyl-1H-pyrazol-4-yl)propanenitrile CAS No. 1251093-41-0

3-(1-methyl-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B2503438
CAS No.: 1251093-41-0
M. Wt: 135.17
InChI Key: NUKPJBPVHATVLR-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)propanenitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a pyrazole ring substituted with a methyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable nitrile source under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)propanenitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may bind to active sites of enzymes, leading to the inhibition of their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-pyrazol-4-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The nitrile group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKPJBPVHATVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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